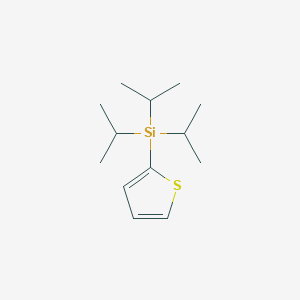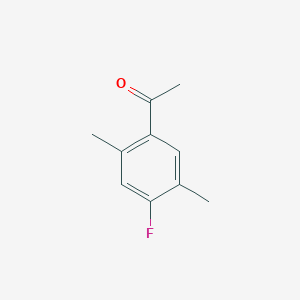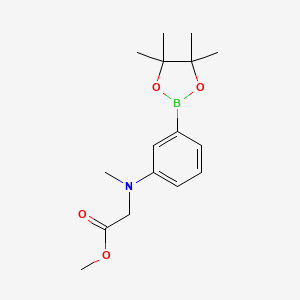
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8F3N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated product, which is then methylated using methyl iodide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2,2-Trifluoro-N-methyl-N-(3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Trifluoroacetic acid and 3-nitroaniline.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
N-(3-Nitrophenyl)acetamide: Lacks the trifluoromethyl group, affecting its overall stability and reactivity.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains an additional trifluoroacetyl group, leading to different chemical behavior.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
32368-22-2 |
|---|---|
Formule moléculaire |
C9H7F3N2O3 |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c1-13(8(15)9(10,11)12)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3 |
Clé InChI |
DDIJAQYOTAEQLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)


![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)

